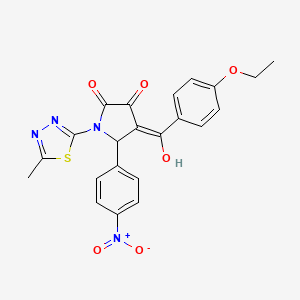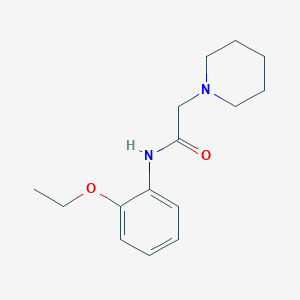![molecular formula C17H17BrN6O B5395600 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)
4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAY 61-3606 and is used as a selective inhibitor of the protein tyrosine kinase (PTK) Syk.
Mechanism of Action
BAY 61-3606 selectively inhibits the protein tyrosine kinase (PTK) Syk by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation. BAY 61-3606 has been shown to inhibit the activation of B cells, T cells, and mast cells, which are all involved in immune responses.
Biochemical and Physiological Effects:
BAY 61-3606 has been shown to have several biochemical and physiological effects. It inhibits the activation of immune cells, which can lead to a decrease in inflammation and the prevention of autoimmune diseases. BAY 61-3606 has also been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using BAY 61-3606 in lab experiments are its selectivity and potency. It selectively inhibits Syk, making it a valuable tool for studying the role of Syk in various biological processes. Its potency allows for the use of lower concentrations, which can reduce the potential for off-target effects. The limitations of using BAY 61-3606 in lab experiments are its cost and availability. It is a commercially available compound, but its cost may limit its use in some experiments.
Future Directions
There are several future directions for the use of BAY 61-3606 in scientific research. One direction is the study of its potential therapeutic applications in autoimmune diseases, allergies, and cancer. Another direction is the development of more potent and selective inhibitors of Syk. Additionally, the use of BAY 61-3606 in combination with other drugs may have synergistic effects that could lead to more effective treatments. Finally, the study of the downstream signaling pathways that are affected by Syk inhibition may lead to the identification of new therapeutic targets.
Synthesis Methods
The synthesis of 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide involves several steps. The first step is the synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazineamine, which is obtained by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate and sodium acetate. The second step involves the reaction of 6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazineamine with 4-bromo-N-(2-chloroethyl)benzamide in the presence of potassium carbonate and dimethylformamide. The resulting product is purified by column chromatography to obtain 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide.
Scientific Research Applications
4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is used in scientific research to study the role of protein tyrosine kinase (PTK) Syk in various biological processes. Syk is involved in the regulation of immune cell activation, and its dysregulation has been implicated in autoimmune diseases, allergies, and cancer. BAY 61-3606 has been shown to selectively inhibit Syk, making it a valuable tool for studying the role of Syk in these diseases.
properties
IUPAC Name |
4-bromo-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c1-12-8-11-24(23-12)16-7-6-15(21-22-16)19-9-10-20-17(25)13-2-4-14(18)5-3-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNVYAEUQEURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)

![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)

![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-3-ylmethyl)amino]nicotinamide](/img/structure/B5395559.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)